trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
CAS No.: 1356954-01-2
Cat. No.: VC7473306
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356954-01-2 |
|---|---|
| Molecular Formula | C9H22Cl2N2 |
| Molecular Weight | 229.19 |
| IUPAC Name | 4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H |
| Standard InChI Key | CGFHCEZSOGYGJR-JZDLBZJVSA-N |
| SMILES | CN(C)CC1CCC(CC1)N.Cl.Cl |
Introduction
Structural and Nomenclature Characteristics
The compound’s IUPAC name, 4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, reflects its structural components: a cyclohexane ring substituted at the 1- and 4-positions with an amine group and a dimethylaminomethyl group, respectively. The trans stereochemistry indicates that these substituents occupy opposite equatorial positions, minimizing steric strain and influencing reactivity. The hydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unreported.
Key structural identifiers include:
-
SMILES: CN(C)CC1CCC(CC1)N.Cl.Cl
-
InChIKey: CGFHCEZSOGYGJR-JZDLBZJVSA-N
Synthesis and Manufacturing
Synthetic Routes
The free base, 4-[(dimethylamino)methyl]cyclohexan-1-amine, is synthesized via a Mannich-type reaction involving cyclohexylamine, formaldehyde, and dimethylamine under controlled conditions:
-
Condensation: Cyclohexylamine reacts with formaldehyde to form an imine intermediate.
-
Alkylation: Dimethylamine introduces the dimethylaminomethyl group via nucleophilic attack.
-
Purification: The product is isolated through distillation or crystallization.
The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, yielding a stable crystalline solid.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.19 g/mol | |
| CAS Number | 1356954-01-2 | |
| IUPAC Name | 4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride | |
| SMILES | CN(C)CC1CCC(CC1)N.Cl.Cl |
The compound’s hydrochloride salt form improves stability and handling compared to the free base, which has a molecular weight of 156.27 g/mol. Spectroscopic data (e.g., NMR, IR) remain unpublished, necessitating further characterization studies.
Applications in Scientific Research
Pharmaceutical Intermediate
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride serves as a precursor in the synthesis of analgesics and neuromodulators. For example, structurally analogous compounds like tramadol derive from similar bicyclic amines . The dimethylamino group facilitates interactions with opioid receptors, while the cyclohexane scaffold enhances metabolic stability.
Polymer Chemistry
In polymer synthesis, this compound acts as a crosslinking agent or catalyst. Its amine groups participate in epoxy resin curing, forming rigid networks with improved thermal resistance. Recent studies explore its role in conductive polymers for electronic applications, though detailed mechanisms remain under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume